Cas no 2385834-62-6 (Methyl 5-(aminomethyl)naphthalene-1-carboxylate)

Methyl 5-(aminomethyl)naphthalene-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- EN300-1722831
- methyl 5-(aminomethyl)naphthalene-1-carboxylate
- 2385834-62-6
- Methyl 5-(aminomethyl)naphthalene-1-carboxylate
-
- インチ: 1S/C13H13NO2/c1-16-13(15)12-7-3-5-10-9(8-14)4-2-6-11(10)12/h2-7H,8,14H2,1H3
- InChIKey: OTFMBCRFHVNHNF-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1=CC=CC2=C(C=CC=C21)CN)=O
計算された属性
- せいみつぶんしりょう: 215.094628657g/mol
- どういたいしつりょう: 215.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 254
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 52.3Ų
Methyl 5-(aminomethyl)naphthalene-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1722831-5.0g |
methyl 5-(aminomethyl)naphthalene-1-carboxylate |
2385834-62-6 | 5g |
$3147.0 | 2023-05-25 | ||
Enamine | EN300-1722831-1.0g |
methyl 5-(aminomethyl)naphthalene-1-carboxylate |
2385834-62-6 | 1g |
$1086.0 | 2023-05-25 | ||
Enamine | EN300-1722831-0.1g |
methyl 5-(aminomethyl)naphthalene-1-carboxylate |
2385834-62-6 | 0.1g |
$956.0 | 2023-09-20 | ||
Enamine | EN300-1722831-0.5g |
methyl 5-(aminomethyl)naphthalene-1-carboxylate |
2385834-62-6 | 0.5g |
$1043.0 | 2023-09-20 | ||
Enamine | EN300-1722831-10.0g |
methyl 5-(aminomethyl)naphthalene-1-carboxylate |
2385834-62-6 | 10g |
$4667.0 | 2023-05-25 | ||
Enamine | EN300-1722831-0.05g |
methyl 5-(aminomethyl)naphthalene-1-carboxylate |
2385834-62-6 | 0.05g |
$912.0 | 2023-09-20 | ||
Enamine | EN300-1722831-1g |
methyl 5-(aminomethyl)naphthalene-1-carboxylate |
2385834-62-6 | 1g |
$1086.0 | 2023-09-20 | ||
Enamine | EN300-1722831-10g |
methyl 5-(aminomethyl)naphthalene-1-carboxylate |
2385834-62-6 | 10g |
$4667.0 | 2023-09-20 | ||
Enamine | EN300-1722831-0.25g |
methyl 5-(aminomethyl)naphthalene-1-carboxylate |
2385834-62-6 | 0.25g |
$999.0 | 2023-09-20 | ||
Enamine | EN300-1722831-2.5g |
methyl 5-(aminomethyl)naphthalene-1-carboxylate |
2385834-62-6 | 2.5g |
$2127.0 | 2023-09-20 |
Methyl 5-(aminomethyl)naphthalene-1-carboxylate 関連文献
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
Methyl 5-(aminomethyl)naphthalene-1-carboxylateに関する追加情報
Methyl 5-(aminomethyl)naphthalene-1-carboxylate (CAS No. 2385834-62-6): An Overview
Methyl 5-(aminomethyl)naphthalene-1-carboxylate (CAS No. 2385834-62-6) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its naphthalene core, which is substituted with an aminomethyl group and a carboxylate ester, making it a valuable building block for the development of novel molecules.
The chemical structure of Methyl 5-(aminomethyl)naphthalene-1-carboxylate is particularly noteworthy. The naphthalene ring provides a rigid and planar framework, which can enhance the compound's stability and reactivity. The aminomethyl group introduces functional versatility, allowing for a wide range of chemical transformations. Additionally, the carboxylate ester moiety can be readily modified or cleaved, providing further synthetic flexibility.
Recent research has highlighted the potential of Methyl 5-(aminomethyl)naphthalene-1-carboxylate in the development of new pharmaceutical agents. For instance, studies have shown that compounds derived from this scaffold exhibit promising biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. One notable example is the use of Methyl 5-(aminomethyl)naphthalene-1-carboxylate as a precursor for the synthesis of selective COX-2 inhibitors, which are widely used in the treatment of inflammatory conditions.
In the field of materials science, Methyl 5-(aminomethyl)naphthalene-1-carboxylate has been explored for its potential in the design of advanced functional materials. The rigid naphthalene core and the presence of multiple functional groups make it an attractive candidate for the development of polymers with enhanced mechanical and thermal properties. Research has demonstrated that polymers derived from this compound exhibit improved strength and stability, making them suitable for applications in electronics, coatings, and composite materials.
The synthetic accessibility of Methyl 5-(aminomethyl)naphthalene-1-carboxylate is another key factor contributing to its widespread use. Various synthetic routes have been developed to prepare this compound efficiently and in high yields. One common approach involves the reaction of 5-bromonaphthalene-1-carboxylic acid with methylamine followed by esterification. This method provides a scalable and cost-effective route to produce the desired compound, facilitating its use in both academic and industrial settings.
In addition to its synthetic utility, Methyl 5-(aminomethyl)naphthalene-1-carboxylate has been studied for its potential as a ligand in coordination chemistry. The presence of both nitrogen and oxygen donor atoms makes it an excellent candidate for forming stable complexes with various metal ions. These complexes have shown promise in catalytic applications, particularly in asymmetric synthesis and homogeneous catalysis. For example, palladium complexes derived from this ligand have been used to achieve high enantioselectivity in asymmetric hydrogenation reactions.
The environmental impact of Methyl 5-(aminomethyl)naphthalene-1-carboxylate is also an important consideration. Recent studies have focused on developing green synthesis methods to reduce the environmental footprint associated with its production. These efforts include the use of mild reaction conditions, recyclable catalysts, and eco-friendly solvents. By adopting sustainable practices, researchers aim to ensure that the benefits of this compound can be realized without compromising environmental health.
In conclusion, Methyl 5-(aminomethyl)naphthalene-1-carboxylate (CAS No. 2385834-62-6) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure and functional versatility make it an invaluable tool for researchers and chemists working on the development of new materials, pharmaceuticals, and catalytic systems. As ongoing research continues to uncover new applications and improve synthetic methods, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
2385834-62-6 (Methyl 5-(aminomethyl)naphthalene-1-carboxylate) 関連製品
- 68259-13-2(decane-1-sulfonyl fluoride)
- 832-72-4(Pentafluorophenylacetyl Chloride)
- 1807287-69-9(Ethyl 4-cyano-3-fluoro-5-formylbenzoate)
- 121087-84-1(N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]benzamide)
- 118049-03-9(3H-Pyrazol-3-one, 2-(4-fluorophenyl)-2,4-dihydro-5-propyl-)
- 1291489-25-2(3-Amino-1-(4-ethoxy-phenyl)-4-p-tolyl-azetidin-2-one)
- 2649087-50-1(1-isocyanatohex-3-ene)
- 1392429-93-4(2-chloro-4-fluoro-3-iodoaniline)
- 1223245-25-7(2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide)
- 2138511-56-3(4-ethyl-5-(3-methylbutyl)-4H-1,2,4-triazole-3-sulfonyl fluoride)



